2,2',3,4'-Tetrabromodiphenyl ether

説明

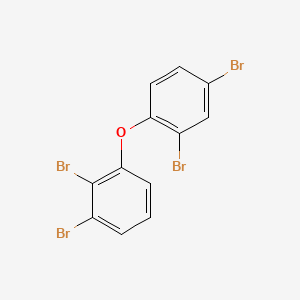

2,2',3,4'-Tetrabromodiphenyl ether is a useful research compound. Its molecular formula is C12H6Br4O and its molecular weight is 485.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

2,2’,3,4’-Tetrabromodiphenyl ether, also known as BDE-47, primarily targets the immune system, specifically macrophages . It has been shown to impair macrophage and basophil activities .

Mode of Action

BDE-47 interacts with its targets by modulating the intracellular expression of microRNAs . It also interferes with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs .

Biochemical Pathways

BDE-47 affects several biochemical pathways. It modulates the expression of a set of intracellular microRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses, with particular reference to M1/M2 differentiation . It also induces some epigenetic effects in M (LPS) THP-1 cells .

Pharmacokinetics

It is known that bde-47 is a persistent pollutant that can be found throughout the environment . It is also known to bioaccumulate, indicating that it may have significant persistence in biological systems .

Result of Action

The action of BDE-47 results in a perturbation of the innate immune response at different levels . It modulates the intracellular expression of microRNAs and interferes with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . This can lead to an exacerbated pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BDE-47. For instance, the presence of heavy metals in the environment can complicate the remediation of environments contaminated with BDE-47 . Additionally, BDE-47 is a persistent pollutant that is widely distributed in the environment, including in soil, dust, biota, and even human tissues . This widespread environmental presence can influence its action and effects.

生化学分析

Biochemical Properties

BDE-47 can interact with various biomolecules, including enzymes and proteins, and can modulate the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .

Cellular Effects

BDE-47 has been shown to have significant effects on various types of cells and cellular processes. For instance, it can impair macrophage and basophil activities . It also influences cell function by modulating the intracellular expression of miRNAs and interfering with the biogenesis, cargo content, and functional activity of small extracellular vesicles (sEVs) .

Molecular Mechanism

At the molecular level, BDE-47 exerts its effects through various mechanisms. It can induce some epigenetic effects in cells, modulating the expression of a set of intracellular miRNAs . It can also interfere with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BDE-47 can change over time. For example, it has been shown that short-term exposure to low-dose BDE-47 may have adverse effects on semen quality and spermatogenesis in adult male mice .

Dosage Effects in Animal Models

The effects of BDE-47 vary with different dosages in animal models. For instance, low doses (0.2 mg/kg body weight) of BDE-47 induce long-lasting up-regulation of ribosomal genes, suppression of Cd36 in liver and increase circulating triglycerides in blood, while moderated doses (≥1 mg/kg body weight) produce opposite long-lasting effects .

Metabolic Pathways

BDE-47 is involved in various metabolic pathways. For example, it has been shown to disrupt the eye and bone development of zebrafish larvae based on both transcriptomic and morphological evidences .

Subcellular Localization

It is known that BDE-47 can interfere with the biogenesis of small extracellular vesicles (sEVs), which play a crucial role in intercellular communication .

生物活性

2,2',3,4'-Tetrabromodiphenyl ether (BDE-47) is a member of the polybrominated diphenyl ethers (PBDEs), which have been widely used as flame retardants in various consumer products. Due to their persistence in the environment and potential health risks, understanding the biological activity of BDE-47 is critical for assessing its impact on human health and ecosystems.

- Chemical Formula : C12H6Br4O

- CAS Number : 5436-43-1

- Molecular Weight : 543.68 g/mol

Biological Activity Overview

BDE-47 exhibits a range of biological activities, primarily linked to its effects on the endocrine and immune systems. Studies have documented its potential to disrupt hormonal functions and induce immunotoxicity.

1. Endocrine Disruption

BDE-47 has been shown to interfere with estrogen signaling pathways. Research indicates that exposure can lead to altered expression of genes involved in estrogen-mediated signaling, which may contribute to reproductive health issues .

2. Immunotoxicity

Recent studies highlight the immunotoxic effects of BDE-47, particularly in macrophage-like cells. It was found to modulate microRNA (miRNA) profiles in THP-1 macrophages, affecting immune responses and potentially leading to impaired macrophage function . This modulation can exacerbate inflammatory responses and alter the biogenesis of small extracellular vesicles (sEVs) that play a role in intercellular communication .

Case Studies

- Developmental Exposure Study :

- Toxicological Review :

- In Vitro Studies :

Data Table: Summary of Biological Effects

BDE-47's biological activity is mediated through several mechanisms:

- Epigenetic Modifications : The compound induces changes in miRNA expression that regulate various biological pathways, including those related to immune response and cellular differentiation .

- Oxidative Stress : BDE-47 has been implicated in generating oxidative stress within cells, leading to cellular damage and dysfunction .

- Metabolic Disruption : Long-term exposure alters lipid metabolism, potentially leading to metabolic disorders .

科学的研究の応用

Flame Retardant Applications

Use in Plastics and Textiles

- BDE-42 is primarily utilized in the production of plastics and textiles to reduce flammability. It is incorporated into products such as:

- Polyurethane foams : Commonly used in furniture and bedding.

- Textiles : Applied to upholstery and carpets to meet fire safety regulations.

- Electronics : Used in circuit boards and casings to prevent ignition during overheating.

Regulatory Standards

- The use of BDEs, including BDE-42, is governed by various regulatory standards aimed at limiting exposure due to their environmental persistence. For instance, the European Union has implemented restrictions on certain PBDEs under REACH regulations.

Environmental Impact and Monitoring

Persistence in the Environment

- BDE-42 is known for its persistence in the environment, leading to bioaccumulation in wildlife and potential entry into the human food chain. Studies have shown that PBDEs can be detected in various environmental matrices, including:

- Soil and sediment : Where they accumulate over time.

- Aquatic systems : Detected in fish and other aquatic organisms.

Monitoring Techniques

- Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor levels of BDE-42 in environmental samples. This monitoring is crucial for assessing exposure risks and informing regulatory actions.

Health Implications

Toxicological Studies

- Research indicates that exposure to BDE-42 may have several health implications, including endocrine disruption and neurodevelopmental effects. Animal studies have demonstrated significant absorption of tetrabromodiphenyl ethers through the gastrointestinal tract, raising concerns about their impact on human health when ingested or inhaled .

Case Studies

- A notable study highlighted the metabolic pathways of PBDEs, including BDE-42, revealing how these compounds are processed within biological systems and their potential toxic effects on mammalian health .

Alternatives and Future Directions

Emerging Alternatives

- Due to the environmental and health concerns associated with PBDEs, there is a growing interest in developing safer alternatives for flame retardants. These include:

- Non-halogenated flame retardants : Such as phosphorus-based compounds that provide effective fire resistance without the associated risks of halogenated compounds.

- Natural fiber treatments : Utilizing natural fibers treated with eco-friendly substances as substitutes for traditional materials.

Data Summary Table

| Application Area | Specific Uses | Regulatory Status |

|---|---|---|

| Plastics | Furniture foam, electronics | Restricted under REACH |

| Textiles | Upholstery, carpets | Limited use |

| Environmental Monitoring | Soil, water samples | Ongoing studies |

| Health Studies | Toxicity assessments | Under investigation |

特性

IUPAC Name |

1,2-dibromo-3-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDQKPAHIDGGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OC2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879868 | |

| Record name | BDE-42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-18-8 | |

| Record name | 2,2',3,4'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P153P43XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the hydroxylated form of BDE-47, specifically 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (3-OH-BDE-47), interact with the thyroid system?

A1: Research suggests that 3-OH-BDE-47 can interfere with the thyroid system by binding to thyroid hormone receptors (TRs). A study demonstrated that 3-OH-BDE-47 effectively inhibited the binding of triiodothyronine (T3) to TRs. This competitive binding suggests that 3-OH-BDE-47 might disrupt normal thyroid hormone signaling. [, ]

Q2: What structural features of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) are important for their thyroid hormone-disrupting activities?

A2: Studies indicate that the presence and position of the hydroxyl group on the BDE molecule play a crucial role in its ability to interact with TRs. For instance, 4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90) and 3-OH-BDE-47, both possessing a hydroxyl group at the 4- or 3- position, demonstrated significant inhibition of T3 binding to TRs. Conversely, BDE-47 without a hydroxyl group did not exhibit this effect. These findings suggest that the hydroxyl group at specific positions is crucial for the thyroid hormone-disrupting activity of OH-PBDEs. [, ]

Q3: Beyond thyroid disruption, do OH-PBDEs exhibit other endocrine disrupting activities?

A3: Yes, some OH-PBDEs have shown potential to interact with estrogen receptors. While 3-OH-BDE-47's estrogenic activity was not investigated in the provided research, other hydroxylated PBDEs like 4'-hydroxy-2,2',4-tribromodiphenyl ether (4'-OH-BDE-17) and 3'-hydroxy-2,4-dibromodiphenyl ether (3'-OH-BDE-7) displayed estrogenic activity in cell-based assays. [, ] This finding suggests that OH-PBDEs, including metabolites of BDE-47, may have multiple endocrine disrupting effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。